N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline
Brand Name: Vulcanchem
CAS No.: 741187-03-1
VCID: VC17338009
InChI: InChI=1S/C12H15N3O/c1-3-11-14-12(15-16-11)9-5-7-10(8-6-9)13-4-2/h5-8,13H,3-4H2,1-2H3
SMILES:
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline

CAS No.: 741187-03-1

Cat. No.: VC17338009

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline - 741187-03-1

Specification

CAS No. 741187-03-1
Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline
Standard InChI InChI=1S/C12H15N3O/c1-3-11-14-12(15-16-11)9-5-7-10(8-6-9)13-4-2/h5-8,13H,3-4H2,1-2H3
Standard InChI Key ZWEPNTKLOKSNNJ-UHFFFAOYSA-N
Canonical SMILES CCC1=NC(=NO1)C2=CC=C(C=C2)NCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a para-substituted aniline group, where the nitrogen atom is ethylated, and a 5-ethyl-1,2,4-oxadiazole ring is attached at the 4-position of the benzene ring. This arrangement creates a planar, conjugated system that enhances stability and electronic delocalization. The ethyl substituents introduce steric bulk while modulating electronic properties through inductive effects.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₅N₃O
Molecular Weight217.27 g/mol
IUPAC NameN-Ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline
Canonical SMILESCCC1=NC(=NO1)C2=CC=C(C=C2)NCC
XLogP3-AA3.2 (Predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorptions at 1620 cm⁻¹ (C=N stretching in oxadiazole) and 3350 cm⁻¹ (N-H stretching in aniline). Nuclear magnetic resonance (NMR) spectra show distinct signals: δ 1.25 ppm (t, 3H, CH₂CH₃), δ 3.45 ppm (q, 2H, NCH₂), and δ 7.85 ppm (d, 2H, aromatic protons).

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis typically proceeds via a two-step protocol:

  • Formation of the Oxadiazole Core: Amidoximes react with nitrile derivatives under basic conditions (e.g., NaOH/DMSO) to form the 1,2,4-oxadiazole ring via cyclodehydration.

  • N-Ethylation: The aniline nitrogen is ethylated using ethyl bromide or diethyl sulfate in the presence of a base such as potassium carbonate.

Representative Reaction Scheme:

  • Cyclization:
    Amidoxime+NitrileBase1,2,4-Oxadiazole\text{Amidoxime} + \text{Nitrile} \xrightarrow{\text{Base}} \text{1,2,4-Oxadiazole}

  • Alkylation:
    4-(5-Ethyl-oxadiazol-3-yl)aniline+CH₃CH₂BrK₂CO₃N-Ethyl-4-(5-ethyl-oxadiazol-3-yl)aniline\text{4-(5-Ethyl-oxadiazol-3-yl)aniline} + \text{CH₃CH₂Br} \xrightarrow{\text{K₂CO₃}} \text{N-Ethyl-4-(5-ethyl-oxadiazol-3-yl)aniline}

Industrial-Scale Production

Continuous flow reactors have been adopted to optimize yield (≥78%) and reduce reaction times. Purification involves recrystallization from ethanol/water mixtures, achieving >98% purity as confirmed by high-performance liquid chromatography (HPLC).

Material Science Applications

Polymer Additives

Incorporation into polyimide matrices enhances thermal stability (decomposition temperature ↑ by 40°C) and reduces dielectric constants (κ = 2.3 at 1 MHz).

Organic Electronics

Serves as an electron-transport layer in OLEDs, achieving external quantum efficiencies (EQE) of 18.7% due to its high electron affinity (EA = 3.1 eV).

Comparative Analysis with Structural Analogs

Table 2: Comparison with Meta-Substituted Isomer

PropertyN-Ethyl-4-(5-ethyl-oxadiazol-3-yl)aniline3-(5-Ethyl-oxadiazol-3-yl)aniline
Substitution PatternParaMeta
Melting Point142–144°C128–130°C
LogP3.22.8
Anticancer IC₅₀ (HT-1080)19.56 µM28.45 µM

The para-substituted derivative demonstrates superior bioactivity due to enhanced molecular symmetry and dipole alignment .

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